![molecular formula C8H2ClF7N4 B2916972 6-Chloro-3-(1,1,2,2,3,3,3-heptafluoropropyl)[1,2,4]triazolo[4,3-b]pyridazine CAS No. 296898-46-9](/img/structure/B2916972.png)

6-Chloro-3-(1,1,2,2,3,3,3-heptafluoropropyl)[1,2,4]triazolo[4,3-b]pyridazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

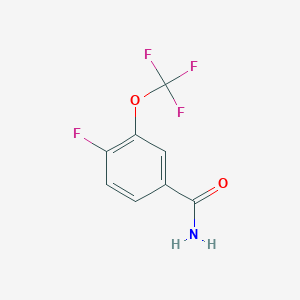

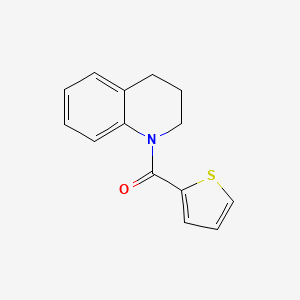

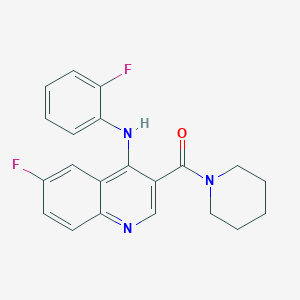

“6-Chloro-3-(1,1,2,2,3,3,3-heptafluoropropyl)[1,2,4]triazolo[4,3-b]pyridazine” is a heterocyclic organic compound . It has a molecular weight of 322.57 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for this compound is1S/C8H2ClF7N4/c9-3-1-2-4-17-18-5 (20 (4)19-3)6 (10,11)7 (12,13)8 (14,15)16/h1-2H . This indicates that the compound contains 8 carbon atoms, 2 hydrogen atoms, 1 chlorine atom, 7 fluorine atoms, and 4 nitrogen atoms . Physical and Chemical Properties Analysis

This compound is a solid . The compound’s molecular weight is 322.57 .Applications De Recherche Scientifique

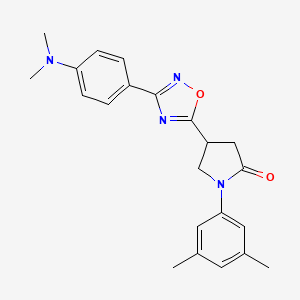

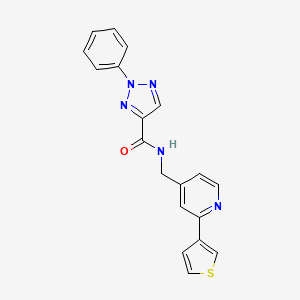

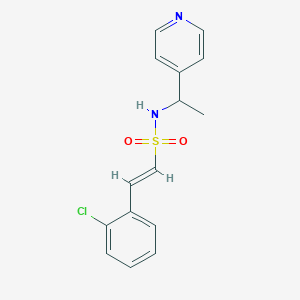

Synthesis and Structural Analysis

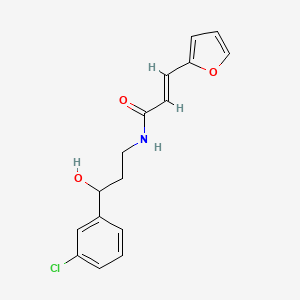

- Pyridazine derivatives, including 6-chloro-3-substituted triazolopyridazines, have been synthesized and characterized for their biological properties. Advanced techniques like NMR, IR, mass spectral studies, and single-crystal X-ray diffraction are used for structural confirmation. These compounds are studied for their Density Functional Theory (DFT) calculations, molecular orbitals, and energy frameworks, providing insights into their chemical behavior and potential applications in various fields (Sallam et al., 2021).

Pharmaceutical Research

- A family of triazolo-pyridazine-6-yl-substituted piperazines was synthesized and evaluated for their potential as anti-diabetic drugs. These compounds were tested for Dipeptidyl peptidase-4 (DPP-4) inhibition and insulinotropic activities. Their antioxidant properties and cytotoxicity were also assessed, suggesting their application in treating diabetes (Bindu et al., 2019).

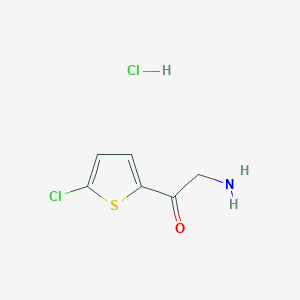

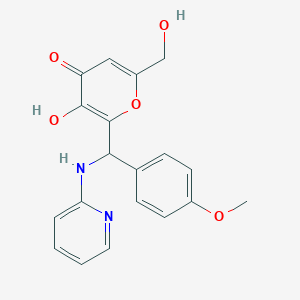

Antimicrobial and Antitumor Activity

- Triazolopyridazine derivatives have been synthesized and evaluated for their cytotoxic activities against various cell lines, including leukemia and breast adenocarcinoma cells. These studies reveal the potential of such compounds as cytotoxic agents, contributing to cancer research and therapy (Mamta et al., 2019).

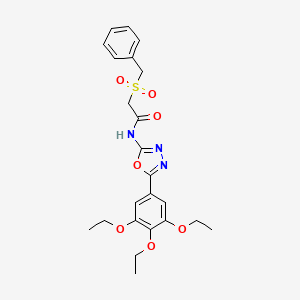

Agrochemical Applications

- Pyridazine derivatives, including 6-chloro-3-substituted triazolopyridazines, find applications in agriculture as insecticides, herbicides, and plant growth regulators. Their synthesis, structural elucidation, and docking studies against fungal pathogens like Fusarium oxysporum highlight their significance in agricultural sciences (Sallam et al., 2022).

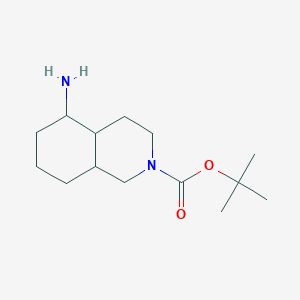

Antihistaminic and Anti-inflammatory Activities

- Research on triazolo[4,3-b]pyridazines has demonstrated their effectiveness as antihistaminic agents and inhibitors of eosinophil infiltration. This is particularly relevant in the development of treatments for conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).

Safety and Hazards

Mécanisme D'action

Target of Action

Compounds with similar structures have been used in the synthesis of various bioactive molecules, suggesting that this compound may also interact with a variety of biological targets .

Mode of Action

The presence of a triazolopyridazine ring and a heptafluoropropyl group could potentially enhance the compound’s lipophilicity, aiding in its interaction with hydrophobic pockets of proteins .

Biochemical Pathways

Similar compounds have been reported to influence a variety of biological pathways, suggesting that this compound may also have diverse biological effects .

Result of Action

Given its potential as a bioactive molecule, it is likely that the compound could induce a variety of cellular responses depending on the specific targets it interacts with .

Propriétés

IUPAC Name |

6-chloro-3-(1,1,2,2,3,3,3-heptafluoropropyl)-[1,2,4]triazolo[4,3-b]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2ClF7N4/c9-3-1-2-4-17-18-5(20(4)19-3)6(10,11)7(12,13)8(14,15)16/h1-2H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAIRZZFLVBAKJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN2C1=NN=C2C(C(C(F)(F)F)(F)F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2ClF7N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701045652 |

Source

|

| Record name | 6-Chloro-3-(perfluoropropyl)-[1,2,4]triazolo[4,3-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701045652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

296898-46-9 |

Source

|

| Record name | 6-Chloro-3-(perfluoropropyl)-[1,2,4]triazolo[4,3-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701045652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[({6-Methylimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]acetic acid](/img/structure/B2916897.png)

![ethyl 2-(2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2916904.png)